molecular formula C17H18N2O4S B11373527 N-(3-methoxyphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

N-(3-methoxyphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11373527
M. Wt: 346.4 g/mol
InChI Key: BFLQHMUQNOMJDJ-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a methoxyphenyl group, and an indole carboxamide moiety. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods. The methanesulfonyl group is introduced via sulfonylation reactions, while the methoxyphenyl group is added through electrophilic aromatic substitution. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxyphenyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C17H18N2O4S/c1-23-15-5-3-4-14(11-15)18-17(20)13-6-7-16-12(10-13)8-9-19(16)24(2,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,18,20)

InChI Key

BFLQHMUQNOMJDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

solubility

>52 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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